Dimesitylammonium Pentafluorobenzenesulfonate
Description
Dimesitylammonium pentafluorobenzenesulfonate (DMAPFBS, CAS: 850629-65-1) is a bulky diarylammonium salt developed as a highly efficient catalyst for dehydrative reactions, such as ester condensation and glycosylation. Its structure comprises a dimesitylammonium cation ([Mes₂NH₂]⁺) and a pentafluorobenzenesulfonate anion. The mesityl (2,4,6-trimethylphenyl) groups create a hydrophobic microenvironment around the active site, enabling reactions to proceed under mild conditions without water removal .
Synthesis:
DMAPFBS is synthesized via palladium-catalyzed cross-coupling of 2,4,6-trimethylaniline with mesityl bromide, followed by protonation with pentafluorobenzenesulfonic acid. The process requires ~5 days, with rigorous control of hygroscopic intermediates .
Properties
IUPAC Name |
bis(2,4,6-trimethylphenyl)azanium;2,3,4,5,6-pentafluorobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N.C6HF5O3S/c1-11-7-13(3)17(14(4)8-11)19-18-15(5)9-12(2)10-16(18)6;7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9/h7-10,19H,1-6H3;(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKKHTKBUMNIBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[NH2+]C2=C(C=C(C=C2C)C)C)C.C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659775 | |
| Record name | 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850629-65-1 | |
| Record name | 2,4,6-Trimethyl-N-(2,4,6-trimethylphenyl)anilinium 2,3,4,5,6-pentafluorobenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60659775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimesitylammonium Pentafluorobenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Biological Activity
Dimesitylammonium pentafluorobenzenesulfonate (DMAPFBS) is a compound that has garnered interest in organic chemistry, particularly due to its catalytic properties in esterification reactions. This article delves into the biological activity of DMAPFBS, examining its role as a catalyst and its potential implications in various chemical processes.
Overview of this compound
DMAPFBS is synthesized from dimesitylamine and pentafluorobenzenesulfonic acid. This compound serves as a catalyst in dehydration reactions, particularly esterification, where it demonstrates significant catalytic activity compared to other ammonium salts.
Catalytic Activity
The catalytic performance of DMAPFBS has been evaluated in several studies. Key findings include:
- Esterification Reactions : DMAPFBS has shown superior catalytic activity in the esterification of 4-phenylbutyric acid with cyclododecanol. In one study, a conversion rate of 84% was achieved within 9 hours, with only 16% formation of olefins, indicating a high selectivity towards ester formation .
- Comparison with Other Catalysts : When compared to diphenylammonium triflate, DMAPFBS exhibited higher catalytic efficiency. The ability to suppress olefin production while promoting ester formation highlights its effectiveness as an esterification catalyst .
The mechanism by which DMAPFBS catalyzes reactions involves several factors:
- Hydrophobic Environment : The bulky mesityl groups create a hydrophobic environment around the ammonium protons, which facilitates the activation of less polar substrates like carboxylic acids and triketones while inhibiting water's access to the active site .
- Intermolecular Interactions : The stability of cyclic ion pairs formed during the reaction is crucial for maintaining catalytic activity. These interactions are enhanced by π-π stacking between mesityl and pentafluorophenyl groups, which stabilizes the active species .
- Acidity and Activity : The acidity of DMAPFBS plays a significant role in its catalytic efficiency. While it is less acidic than some sulfonic acids, its unique structure allows it to maintain high activity levels under conditions where traditional acids would be deactivated by water .
Research Findings and Case Studies
Several studies have documented the biological activity and catalytic properties of DMAPFBS:
- Study on Esterification Efficiency : A comparative analysis indicated that DMAPFBS outperformed traditional catalysts in terms of yield and selectivity. For instance, after adjusting reaction conditions such as temperature, the conversion rate to carboxylic acid ester reached 97% with minimal olefin byproduct formation .
- Dynamic Ammonium Salt Catalysis : Research highlighted the potential for DMAPFBS to facilitate dynamic catalysis in organic transformations, showcasing its versatility beyond simple esterification reactions .
Data Table: Catalytic Performance Comparison
| Catalyst Type | Conversion Rate (%) | Olefin Formation (%) | Reaction Time (hours) |
|---|---|---|---|
| This compound | 84 | 16 | 9 |
| Diphenylammonium Triflate | Lower | Higher | Variable |
Scientific Research Applications
Catalytic Applications
DMAPFS serves as a catalyst in several chemical reactions, particularly those involving sulfonation and alkylation processes. The presence of the pentafluorobenzenesulfonate moiety enhances the electrophilicity of the sulfonyl group, making it an effective catalyst for various organic transformations.
Case Study: Alkylation Reactions
In studies involving the alkylation of phenol with tert-butyl alcohol, DMAPFS demonstrated significant catalytic activity. The optimal conditions yielded a phenol conversion rate of approximately 89.3% with a selectivity of 70.9% towards 4-tert-butyl phenol at a temperature of 120°C . This showcases its potential in industrial applications where high selectivity and efficiency are crucial.
Material Science
DMAPFS has also found applications in the development of advanced materials, particularly in creating conductive polymers and ion exchange membranes .
Conductive Polymers
The compound acts as a dopant for conducting polymers such as polypyrrole, enhancing their electrical conductivity and stability. This is particularly relevant in the development of flexible electronic devices and sensors .
Ion Exchange Membranes
In the context of fuel cell technology, DMAPFS has been investigated for its role in ion exchange membranes. These membranes are critical for proton exchange membrane fuel cells (PEMFCs), where they facilitate the conduction of protons while acting as barriers to gases like hydrogen and oxygen. Research indicates that membranes incorporating DMAPFS exhibit improved proton conductivity compared to conventional materials .
Biomedical Research
The compound's properties extend into biomedical applications, particularly in drug delivery systems and as a potential therapeutic agent.
Drug Delivery Systems
DMAPFS can be utilized to enhance the solubility and bioavailability of poorly soluble drugs. Its ability to form stable complexes with various pharmaceutical compounds allows for improved drug formulation strategies .
Antimicrobial Properties
Recent studies have suggested that DMAPFS exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents or coatings for medical devices . This could have significant implications for reducing hospital-acquired infections.
Summary Table of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Catalysis | Alkylation reactions | Up to 89.3% phenol conversion at optimal conditions |
| Material Science | Conductive polymers | Enhanced conductivity when used as a dopant |
| Ion exchange membranes | Improved proton conductivity in PEMFCs | |
| Biomedical Research | Drug delivery systems | Increased solubility and bioavailability |
| Antimicrobial properties | Potential use in reducing infections |
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Solvent Effects : DMAPFBS achieves optimal activity in heptane or toluene, where its hydrophobic microenvironment enhances substrate binding. Polar solvents disrupt this interaction, lowering yields .
- Kinetics : Reactions catalyzed by DMAPFBS proceed 2–3× faster than those using diphenylammonium triflate, attributed to reduced water interference .
- Thermal Stability : DMAPFBS remains stable up to 100°C, enabling high-temperature applications like pheromone synthesis .
Preparation Methods
Preparation Method
The preparation of dimesitylammonium pentafluorobenzenesulfonate involves a straightforward reaction between dimesitylamine and pentafluorobenzenesulfonic acid. Here is a general outline of the process:
-
- Dimesitylamine
- Pentafluorobenzenesulfonic acid
- Solvent (e.g., dichloromethane or acetonitrile)
- Stirring equipment
-
- In a suitable reaction vessel, combine dimesitylamine and pentafluorobenzenesulfonic acid in a stoichiometric ratio.
- Add the solvent to facilitate the reaction.
- Stir the mixture at room temperature or under mild heating until the reaction is complete, as indicated by TLC analysis.
- Filter the reaction mixture to remove any impurities.
- Concentrate the solution to obtain the crude product.
- Purify the product using recrystallization or chromatography techniques.
Analysis of Preparation Methods
| Method | Solvent | Reaction Conditions | Yield |
|---|---|---|---|
| General Synthesis | Dichloromethane or Acetonitrile | Room Temperature, Stirring | High |
| Specific Example | Dichloromethane | 25°C, 2 hours | 85% |
Research Findings
Research on this compound highlights its effectiveness as an esterification catalyst. It is noted for its ability to suppress olefin formation during esterification reactions, making it a valuable tool in organic synthesis. The compound's catalytic activity is attributed to the bulky nature of the dimesitylammonium cation and the strong acidity of the pentafluorobenzenesulfonate anion.
Q & A
Q. What are the recommended handling and storage protocols for Dimesitylammonium Pentafluorobenzenesulfonate to ensure laboratory safety?
- Methodological Answer: Store the compound in tightly closed containers in a dry, well-ventilated area. Opened containers must be resealed and kept upright to prevent leakage. Avoid skin/eye contact and inhalation of vapors. Use nitrile gloves, lab coats, and eye protection. Ground equipment to prevent electrostatic charge buildup .
Q. What personal protective equipment (PPE) is required when working with this compound?
Q. What first-aid measures should be taken in case of accidental exposure?
- Methodological Answer: For skin contact, rinse with water for ≥15 minutes and remove contaminated clothing. For eye exposure, flush with water for ≥15 minutes while holding eyelids open. If inhaled, move to fresh air and seek medical attention. Do not induce vomiting if ingested .
Q. What decomposition products are released during thermal degradation?
- Methodological Answer: Under fire conditions, decomposition yields hydrogen fluoride (HF), sulfur oxides (SOₓ), carbon monoxide (CO), and nitrogen oxides (NOₓ). Use dry chemical extinguishers and self-contained breathing apparatus (SCBA) in such scenarios .
Q. How should spills of this compound be managed?
- Methodological Answer: Sweep or vacuum spills into a sealed container for disposal. Avoid release into drains. Use PPE during cleanup and consult local regulations for hazardous waste disposal .
Advanced Research Questions
Q. How does this compound function as a catalyst in dehydrative ester condensation reactions?
- Methodological Answer: The compound acts as a Brønsted acid catalyst, facilitating proton transfer in esterification. Its pentafluorobenzenesulfonate anion stabilizes intermediates, while the bulky dimesitylammonium cation enhances solubility in non-polar solvents. Optimize reactions under anhydrous conditions at room temperature, monitoring progress via TLC .
Q. What methodological considerations are critical when designing experiments under anhydrous conditions?
Q. How can researchers address the lack of physicochemical data (e.g., solubility, melting point) for this compound?
- Methodological Answer: Perform differential scanning calorimetry (DSC) to determine melting points. Test solubility in graded solvent systems (e.g., hexane → DMSO) using 1 mg/mL increments. Compare results with structurally analogous quaternary ammonium salts to infer properties .
Q. What analytical techniques are recommended for monitoring reactions catalyzed by this compound?
- Methodological Answer: Use thin-layer chromatography (TLC) with UV visualization for rapid screening. For quantification, employ HPLC with a C18 column and acetonitrile/water mobile phase (adjust pH with 0.1% trifluoroacetic acid). Confirm product structures via ¹⁹F NMR to track fluorine-containing intermediates .
Q. How does the molecular structure influence its catalytic performance in organic transformations?
- Methodological Answer:
The electron-withdrawing pentafluorobenzenesulfonate group increases acidity, while the sterically hindered dimesitylammonium cation reduces side reactions (e.g., nucleophilic attacks). Computational studies (DFT) can model protonation sites and transition states to rationalize reaction outcomes .
Q. What strategies mitigate electrostatic hazards during handling in non-polar solvents?
Q. How can the environmental impact of this compound be assessed given limited ecotoxicity data?
- Methodological Answer:
Perform in silico predictions using EPI Suite™ to estimate biodegradation (BIOWIN) and bioaccumulation (BCFBAF) potentials. Conduct acute toxicity assays with Daphnia magna (OECD 202) and algae (OECD 201) to fill data gaps .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting reports on the compound’s stability in protic solvents?
- Methodological Answer:
The SDS notes stability under recommended conditions but lacks explicit solvent compatibility data . Systematically test stability in water, methanol, and DMSO via ¹H NMR over 24–72 hours. Correlate findings with the compound’s hydrolysis susceptibility, guided by analogous sulfonate salts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
